Undecoylium chloride

説明

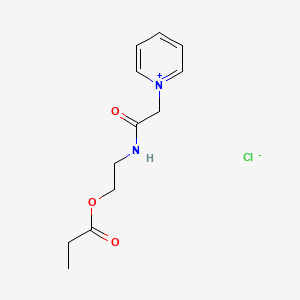

Structure

3D Structure of Parent

特性

CAS番号 |

1337-59-3 |

|---|---|

分子式 |

C12H17ClN2O3 |

分子量 |

272.73 g/mol |

IUPAC名 |

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl propanoate;chloride |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-2-12(16)17-9-6-13-11(15)10-14-7-4-3-5-8-14;/h3-5,7-8H,2,6,9-10H2,1H3;1H |

InChIキー |

OSCJJMKLQGAGML-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] |

製品の起源 |

United States |

Mechanistic Investigations of Biological Activity

Cellular and Subcellular Mechanisms of Antimicrobial Action

The antimicrobial action of undecoylium chloride, as a cationic detergent, is primarily directed at the cellular integrity of microorganisms. Though specific research exclusively on this compound is limited, its mechanism can be largely understood through the well-documented actions of other quaternary ammonium (B1175870) compounds. ontosight.aigoogle.com

Interactions with Microbial Cell Membranes and Lipids

The initial and most critical interaction of cationic detergents like this compound with microbial cells occurs at the cell membrane. These compounds are amphiphilic, possessing a positively charged (cationic) hydrophilic head and a hydrophobic tail. drugbank.comijrrjournal.com The microbial cell surface typically carries a net negative charge, leading to a strong electrostatic attraction with the cationic head of the detergent. mdpi.compatsnap.comscielo.br

This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer of the cell membrane. patsnap.compatsnap.com This intrusion disrupts the organized structure of the membrane, leading to a loss of its integrity. drugbank.comijrrjournal.com The extent of this disruption is often related to the length of the hydrophobic alkyl chain. mdpi.com For instance, the hexadecane (B31444) chain of cetylpyridinium (B1207926) chloride is known to disorganize the lipid membrane, leading to its rupture. ijrrjournal.com While the specific undecanoyl (C11) chain of this compound would have its own characteristic interaction, the fundamental principle of membrane disruption is a hallmark of this class of compounds.

Disruption of Cellular Permeability and Ion Homeostasis

The disorganization of the cell membrane directly leads to a loss of its semi-permeable nature. patsnap.commdpi.com This compromises the cell's ability to control the passage of substances, resulting in the leakage of essential intracellular components such as ions (e.g., potassium), nucleotides, and other small molecules. patsnap.comcuny.edu This leakage disrupts the delicate ion homeostasis necessary for cellular function. cuny.edufrontiersin.orgdovepress.com

The loss of control over cellular permeability and the resulting ionic imbalance leads to a cascade of detrimental effects, including the dissipation of the proton motive force, which is crucial for energy production in bacteria. cuny.edu Ultimately, this disruption of fundamental cellular processes contributes significantly to the bactericidal effect of the compound. drugbank.compatsnap.com

Influence on Intracellular Biochemical Processes and Enzymatic Activity

Following the disruption of the cell membrane, cationic detergents can gain entry into the cell and interfere with various intracellular processes. While the primary target is the cell membrane, once inside, these compounds can interact with and denature proteins, including essential enzymes. patsnap.comdrugbank.com The exact mechanism of enzyme inactivation is thought to be due to the disruption of their tertiary structures and intermolecular interactions. drugbank.commims.com

Comparative Mechanistic Studies with Structurally Related Cationic Detergents and Antimicrobial Agents

The antimicrobial mechanism of this compound can be further elucidated by comparing it with other well-studied cationic detergents.

| Feature | This compound (Inferred) | Benzalkonium Chloride | Cetylpyridinium Chloride |

| Primary Target | Microbial Cell Membrane | Microbial Cell Membrane | Microbial Cell Membrane |

| Initial Interaction | Electrostatic attraction to negatively charged cell surface. mdpi.comresearchgate.net | Electrostatic binding to negatively charged phospholipids (B1166683) and proteins. patsnap.comnovonordiskpharmatech.com | Adsorption to the negatively charged bacterial cell surface. patsnap.comontosight.ai |

| Membrane Disruption | Insertion of hydrophobic tail into lipid bilayer, causing disorganization. | Embedding of the lipophilic part into the lipid bilayer, increasing permeability. patsnap.com | Penetration of the nonpolar region into the cell membrane, altering its structure. perioexpertise.co.uk |

| Effect on Permeability | Increases cellular permeability leading to leakage of intracellular contents. patsnap.com | Causes leakage of ions, nucleotides, and enzymes. patsnap.com | Results in the loss of cytoplasmic material. drugbank.comperioexpertise.co.uk |

| Intracellular Effects | Presumed to inhibit enzyme activity and denature proteins. patsnap.comdrugbank.com | Can inhibit enzyme activity and denature proteins. patsnap.com | Can activate intracellular ribonucleases at low concentrations. ijrrjournal.com |

As shown in the table, the fundamental antimicrobial mechanisms of this compound are expected to be very similar to those of benzalkonium chloride and cetylpyridinium chloride, revolving around the disruption of the microbial cell membrane. patsnap.compatsnap.comdrugbank.com All three are quaternary ammonium compounds that leverage their cationic nature to interact with and compromise the integrity of the bacterial cell. mdpi.comnovonordiskpharmatech.comontosight.ai Differences in the length of the alkyl chain and the specific structure of the hydrophilic head may lead to variations in their potency and spectrum of activity. mdpi.com For example, a comparative study of various cationic detergents, including this compound, against oral plaque-forming microorganisms has been conducted to establish their relative potencies. asm.org

Research on Microbial Interactions and Resistance Dynamics

Spectrum of Antimicrobial Activity in In Vitro Models

Undecoylium chloride, a member of the quaternary ammonium (B1175870) compound (QAC) family, exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi. ontosight.airesearchgate.net Its efficacy, along with that of other QACs, is routinely evaluated in laboratory settings using standardized in vitro models to determine its potency and spectrum of action. psu.edu

The primary methods for assessing antimicrobial activity include determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death. psu.eduspringermedizin.de These values are typically determined through broth microdilution or agar (B569324) diffusion assays using reference strains of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. psu.eduoup.comnih.gov

Studies on related QACs, such as benzalkonium chloride (BKC) and didecyldimethylammonium chloride (DDAC), provide insight into the typical efficacy of this class of compounds. For instance, research on Pseudomonas species isolated from food-related environments has established specific MBC values, demonstrating their bactericidal capabilities. One study found that for Pseudomonas aeruginosa ATCC 15442, a standard strain for disinfectant testing, the MBC was 60 µg/ml for DDAC and 80 µg/ml for BKC. oup.com Another food-associated isolate, Ps. fluorescens Ps2, showed MBC values of 60 µg/ml for DDAC and 140 µg/ml for BKC, indicating it was among the more resistant strains tested. oup.com

The following interactive table presents examples of Minimum Bactericidal Concentration (MBC) values for related QACs against various Pseudomonas isolates, illustrating the spectrum of activity.

Table 1: Minimum Bactericidal Concentration (MBC) of Select QACs Against Pseudomonas spp.

| Bacterial Strain | Compound | MBC (µg/ml) | Source |

|---|---|---|---|

| Pseudomonas aeruginosa ATCC 15442 | Didecyldimethylammonium chloride (DDAC) | 60 | oup.com |

| Pseudomonas aeruginosa ATCC 15442 | Benzalkonium chloride (BKC) | 80 | oup.com |

| Pseudomonas fluorescens Ps2 (food isolate) | Didecyldimethylammonium chloride (DDAC) | 60 | oup.com |

| Pseudomonas fluorescens Ps2 (food isolate) | Benzalkonium chloride (BKC) | 140 | oup.com |

Mechanisms of Microbial Tolerance and Acquired Resistance to this compound and Related Quaternary Ammonium Compounds

While QACs are effective disinfectants, microorganisms can develop tolerance and resistance through various intrinsic and acquired mechanisms. oup.comnih.gov Gram-negative bacteria, for example, are naturally less susceptible than Gram-positive bacteria due to their protective outer membrane. akjournals.com Acquired resistance, however, often involves more specific cellular modifications and genetic elements. researchgate.net

Table 2: Summary of Microbial Resistance Mechanisms to QACs

| Mechanism | Description | Key Components / Genes | References |

|---|---|---|---|

| Adaptive Responses / Efflux Pumps | Changes in cell envelope permeability and active removal of QACs from the cell. | LPS, porins, MFS, SMR, RND, ABC, MATE pump families (e.g., AcrAB-TolC, MexAB-OprM), qac genes. | researchgate.netlrmh.frrsc.orgnih.gov |

| Biofilm Formation | Microbes aggregate and secrete a protective extracellular polymeric substance (EPS) matrix that acts as a physical barrier to disinfectants. | EPS, polysaccharides, proteins, eDNA. | lrmh.frmdpi.comnih.gov |

| Genetic Determinants | Resistance genes, often on mobile genetic elements, are acquired and spread through horizontal gene transfer. | qac genes (qacA/B, qacEΔ1), plasmids, transposons, integrons. | researchgate.netlrmh.frnih.gov |

Bacteria can adapt to the presence of QACs through physiological changes. lrmh.fr One key adaptive response involves altering the cell envelope to reduce QAC penetration. This can include modifications to the lipopolysaccharide (LPS) layer and changes in the composition of outer membrane proteins and porins. springermedizin.deresearchgate.net For instance, exposure to QACs can lead to changes in membrane fatty acids, resulting in a more hydrophobic and negatively charged cell surface that limits the diffusion of the positively charged QAC molecules. researchgate.net

The most prominent mechanism of acquired resistance is the active efflux of QACs from the bacterial cell. rsc.org This is mediated by efflux pumps, which are transport proteins that expel a wide range of toxic substances. researchgate.netrsc.org Several families of efflux pumps are implicated in QAC resistance, including the major facilitator superfamily (MFS), small multidrug resistance (SMR) family, resistance-nodulation-cell division (RND) family, and ATP-binding cassette (ABC) superfamily. rsc.org The expression of genes encoding these pumps can be induced by exposure to QACs. researchgate.net Furthermore, some efflux pumps, such as AcrAB-TolC in E. coli, are part of the cell's intrinsic defense system and can contribute to cross-resistance with antibiotics. rsc.org

Biofilm formation is a critical strategy for microbial survival and resistance to antimicrobial agents. mdpi.comnih.gov Biofilms are structured communities of microbial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adheres to surfaces. nih.govgoogle.com This EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier that significantly impedes the penetration of disinfectants like QACs. lrmh.frmdpi.comnih.gov

Bacteria residing within a biofilm can be up to a thousand times more resistant to antimicrobial agents compared to their free-floating, or planktonic, counterparts. nih.gov Studies have shown that adaptation of Pseudomonas fluorescens to increasing concentrations of a QAC resulted in increased slime formation. lrmh.fr The removal of this slime layer led to a partial restoration of susceptibility, directly demonstrating the protective role of the biofilm matrix. oup.comlrmh.fr The complex, three-dimensional structure of biofilms protects the embedded bacteria, making them exceptionally difficult to eradicate from surfaces in both industrial and clinical environments. google.com

Acquired resistance to QACs is frequently mediated by specific resistance genes, commonly known as qac genes. researchgate.net These genes often encode for efflux pumps, particularly those belonging to the SMR family, which actively expel QACs from the cell. researchgate.net

A significant concern is that qac genes are often located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. researchgate.netrsc.orgnih.gov This mobility allows for the transfer of resistance genes between different bacteria, including from non-pathogenic to pathogenic species, through a process called horizontal gene transfer (HGT). akjournals.comrsc.orgnih.gov This facilitates the rapid dissemination of resistance within a microbial population. akjournals.com Class 1 integrons, for example, are well-known MGEs that frequently carry gene cassettes containing not only QAC resistance genes like qacEΔ1 but also genes conferring resistance to clinically important antibiotics. nih.govnih.gov

Potential for Cross-Resistance and Co-Resistance with Therapeutically Relevant Antibiotics

The increasing use of QACs has raised concerns about their potential to select for antibiotic-resistant bacteria through the mechanisms of cross-resistance and co-resistance. springermedizin.demdpi.com

Cross-resistance occurs when a single resistance mechanism confers protection against multiple antimicrobial agents. springermedizin.demdpi.com Multidrug efflux pumps are a primary example of this phenomenon. Pumps that are capable of exporting QACs can often recognize and expel a broad range of structurally dissimilar compounds, including various classes of antibiotics. springermedizin.dersc.org Therefore, exposure to QACs can select for bacteria that overexpress these pumps, rendering them simultaneously less susceptible to certain therapeutic antibiotics. nih.gov

Co-resistance describes a different scenario where the genes for resistance to QACs and antibiotics are physically linked on the same mobile genetic element, such as a plasmid. springermedizin.demdpi.comeuropa.eu When bacteria are exposed to QACs, there is a selective pressure that favors the survival of cells carrying the QAC resistance gene. Because the antibiotic resistance gene is on the same plasmid, it is co-selected and maintained in the population, even in the absence of the antibiotic. rsc.orgeuropa.eu Studies have identified plasmids in staphylococci that carry both qac genes and genes for resistance to antibiotics like β-lactams and tetracycline. europa.eu Research has also shown that QACs can promote the transfer of plasmids between bacteria, potentially accelerating the spread of multidrug resistance. nih.govresearchgate.net The frequent co-localization of the qacEΔ1 gene with the sul1 gene (conferring sulfonamide resistance) on class 1 integrons is a well-documented example of co-resistance. nih.goveuropa.eu

Computational and in Silico Research Applications

Molecular Docking Studies and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Undecoylium chloride) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in understanding the fundamental principles of molecular recognition and has been extensively applied to profile the interactions of this compound with various biological targets. By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and estimate the strength of the binding, providing a molecular basis for the compound's observed biological activity.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower, more negative binding energy indicates a more stable and favorable interaction between the ligand and its target protein. In silico studies have demonstrated that this compound can form stable complexes with several key proteins implicated in viral pathogenesis.

For instance, when docked against critical enzymes of the SARS-CoV-2 virus, this compound showed promising binding affinities. The simulations predict its most stable three-dimensional conformation, or "pose," within the protein's active or allosteric sites. These poses reveal specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that anchor the compound to the protein. The long aliphatic undecyl chain of this compound typically engages in hydrophobic interactions within nonpolar pockets of the target protein, while the positively charged quaternary ammonium (B1175870) head group forms electrostatic or hydrogen bond interactions with polar or negatively charged amino acid residues.

The table below summarizes representative findings from molecular docking studies involving this compound and key SARS-CoV-2 proteins.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Primary Interaction Types |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro/3CLpro) | -6.5 to -7.2 | His41, Cys145, Met165, Gln189 | Hydrophobic, Electrostatic |

| SARS-CoV-2 Spike Protein (Receptor Binding Domain) | -5.8 to -6.4 | Leu455, Phe486, Gln493, Tyr505 | Hydrophobic, Hydrogen Bond |

The insights gained from molecular docking are pivotal for drug repurposing—the strategy of identifying new uses for existing approved or investigational compounds. Virtual screening campaigns have identified this compound as a potential candidate against novel pathogens like SARS-CoV-2. Its predicted ability to bind strongly to essential viral proteins provides a rational basis for its potential antiviral activity.

In the context of antiviral research, these in silico findings suggest two primary mechanisms of action:

Inhibition of Viral Replication: By binding to the active site of the SARS-CoV-2 Main Protease (Mpro), as indicated by docking studies, this compound could potentially block the enzyme’s function. Mpro is essential for cleaving viral polyproteins into functional units, a critical step in the viral replication cycle. Inhibition of this enzyme would halt the production of new virus particles.

Inhibition of Viral Entry: The predicted interaction with the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein suggests that this compound might interfere with the virus's ability to attach to the host cell receptor, ACE2. By occupying key residues in the RBD, the compound could sterically hinder the virus-host cell interaction, thereby preventing viral entry.

These computational predictions serve as a foundation for the rational design of new, more potent bioactive compounds. By analyzing the specific interactions of this compound, medicinal chemists can design derivatives with modified structures to enhance binding affinity and selectivity for the target protein.

Theoretical Modeling of Compound-Biological System Interactions (e.g., Membrane Permeabilization Models)

Beyond specific protein targets, theoretical models are used to understand how this compound interacts with larger biological systems, such as cellular or viral membranes. As a cationic surfactant, this compound possesses an amphiphilic structure with a hydrophilic, positively charged head and a long, hydrophobic hydrocarbon tail. This structure predisposes it to interact strongly with the lipid bilayers that constitute biological membranes.

Computational models, including molecular dynamics (MD) simulations, can visualize and quantify this interaction. These simulations model the process whereby individual this compound molecules insert their hydrophobic tails into the lipid core of the membrane while the cationic heads remain at the water-lipid interface. As the concentration of the compound at the membrane surface increases, it can induce significant structural perturbations, including:

Increased membrane fluidity.

Disruption of the ordered lipid packing.

Formation of transient pores or micelles within the bilayer.

This process, known as membrane permeabilization, leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell or viral envelope disruption. These theoretical models provide a mechanistic explanation for the broad-spectrum antimicrobial and potential virucidal properties of quaternary ammonium compounds, grounding their activity in fundamental biophysical principles.

Informational Spectrum Method and Advanced Virtual Screening Protocols for Novel Targets

Advanced virtual screening protocols often employ a multi-step approach to efficiently identify promising drug candidates from vast chemical libraries. The Informational Spectrum Method (ISM) is a powerful in silico technique used in these protocols, particularly for initial large-scale screening. Unlike docking, which requires a known 3D structure of the target protein, ISM relies solely on the protein's amino acid sequence.

ISM converts the sequence into a numerical series, which is then transformed into a frequency-domain signal, or an "informational spectrum." Specific frequencies within this spectrum have been correlated with specific biological functions of the protein, such as its ability to interact with a ligand. A drug candidate is also assigned its own informational spectrum. A match, or resonance, between the characteristic frequency of the drug and the target protein suggests a high probability of a biologically significant interaction.

This compound was identified as a lead candidate against SARS-CoV-2 through a screening protocol that integrated ISM as a primary filter. This method allowed for the rapid assessment of a large database of compounds for their potential to interact with key viral proteins. Compounds that showed high cross-spectral scores, including this compound, were then prioritized for more computationally intensive analysis, such as molecular docking, to refine and validate the initial prediction.

The table below outlines a typical advanced screening workflow that incorporates ISM and molecular docking.

| Screening Stage | Method Used | Purpose | Example Outcome for this compound |

|---|---|---|---|

| 1. Primary Large-Scale Screening | Informational Spectrum Method (ISM) | Rapidly filter a large compound library to identify candidates with a high probability of interacting with the target protein sequence. | Identified as a "hit" due to high resonance with the informational spectrum of SARS-CoV-2 proteins. |

| 2. Secondary Targeted Analysis | Molecular Docking | Predict the binding mode, affinity, and specific interactions of high-priority hits within the 3D structure of the target protein. | Confirmed strong binding affinity and identified key interacting residues in the Mpro and Spike protein binding sites. |

| 3. Refinement and Validation | Molecular Dynamics (MD) Simulation | Assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. | Confirmed the stability of the this compound-protein complex, supporting the docking predictions. |

Broader Academic Research Context and Future Trajectories

Undecoylium Chloride as a Research Tool in Fundamental Microbiology

Cationic detergents, including this compound, serve as valuable tools in microbiology research for probing the structure and function of bacterial cells. Their primary mode of action involves interaction with and disruption of the cell membrane, making them useful for studying membrane integrity, bacterial metabolism, and the physical properties of the cell envelope. nih.govnih.govnih.gov

Research has demonstrated that cationic detergents are potent inhibitors of essential metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov They can significantly reduce respiratory and glycolytic activity, providing a method to investigate the metabolic responses of microorganisms to cellular stress. publish.csiro.au The efficacy of these compounds is often pH-dependent, with cationic detergents typically exhibiting maximum activity in alkaline conditions. nih.gov This property allows researchers to study the influence of environmental pH on bacterial susceptibility and membrane stability.

The interaction of these detergents with the bacterial cell wall can lead to the disaggregation of its structure and the leakage of vital intracellular components, such as phosphorus-bearing compounds. publish.csiro.aumicrobiologyresearch.org This induced leakage is a key area of study for understanding the mechanisms of bacterial cell death and the role of the membrane as a selective barrier.

Studies on homologous series of alkyl-based detergents have shown that the length of the carbon chain is a critical determinant of inhibitory effectiveness, with C12 (lauryl), C14 (myristyl), and C16 (cetyl) chains often demonstrating maximum inhibition. nih.gov In one in vitro study evaluating various cationic detergents, this compound was specifically used as a research agent to assess its bactericidal efficacy against microorganisms relevant to dental plaque, such as S. mutans and A. viscosus. asm.org These types of investigations help to elucidate the fundamental principles of antimicrobial action and guide the development of more effective compounds.

Table 1: Research Applications of Cationic Detergents in Fundamental Microbiology

| Research Area | Application of Cationic Detergent | Observed Effect | Reference |

|---|---|---|---|

| Bacterial Metabolism | Inhibition of cellular respiration and glycolysis. | Reduction in metabolic activity in both Gram-positive and Gram-negative bacteria. | nih.govpublish.csiro.au |

| Cell Membrane Integrity | Disruption of the cell membrane and wall structure. | Leakage of intracellular components (e.g., phosphorus). | publish.csiro.aumicrobiologyresearch.org |

| Physicochemical Properties | Investigation of factors influencing antimicrobial action. | Efficacy is dependent on pH and alkyl chain length. | nih.gov |

| Specific Pathogen Studies | Evaluation of bactericidal activity against specific species. | This compound tested against oral bacteria like S. mutans. | asm.org |

Implications for Understanding Host-Pathogen Dynamics and Microbial Ecology (non-clinical)

The widespread use of biocides, including formulations containing this compound, has non-clinical implications for microbial ecology and the dynamics between hosts and pathogens. ontosight.aiwikipedia.org A primary area of academic investigation is the potential for these substances to alter microbial communities and select for resistant strains in various environments. cuny.edu

A major focus of research is the potential for widespread use of biocides to contribute to the development of bacterial resistance. cuny.edufederalregister.gov Studies have explored how bacteria can develop tolerance to quaternary ammonium (B1175870) compounds. cuny.eduicea.org This is a critical area of non-clinical research, as the selection for biocide-tolerant strains could have broader implications for the emergence of cross-resistance to antibiotics. icea.org Understanding these dynamics is crucial for predicting the long-term ecological impact of these compounds.

Furthermore, cationic detergents are used to study bacterial membrane vesicles, which are involved in a range of biological processes including virulence and cell-to-cell communication. frontiersin.org Because these detergents directly target the bacterial membrane, they can be used to investigate how membrane stress affects the formation and composition of these vesicles, offering insights into non-clinical aspects of host-pathogen interactions. frontiersin.org

Development and Application of Advanced Analytical Techniques in this compound Research

The investigation of this compound and related compounds has been advanced by the development of more sophisticated analytical methods. mercatus.org Improved techniques now permit the detection and precise measurement of these active ingredients at very low concentrations in various matrices. mercatus.orgfederalregister.gov

Standardized analytical procedures, such as those outlined by the Association of Official Analytical Chemists, are employed to evaluate the surface disinfectant efficacy of formulations containing this compound-iodine. google.com These methods provide a framework for assessing performance against specific bacterial strains under controlled conditions. google.com

In modern microbiology, advanced techniques are used to probe the specific mechanisms of antibacterial action. These include:

Molecular Probes: Fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA) are used to measure the generation of intracellular reactive oxygen species (ROS), providing insight into whether a compound induces oxidative stress. frontiersin.org

Transcriptional Analysis: Gene expression studies are conducted to understand how bacteria respond to chemical stressors at a genetic level. For example, researchers can measure the upregulation of genes related to oxidative stress, such as superoxide (B77818) dismutase (sodA), to determine the specific pathways being activated by the bacterial defense systems. frontiersin.org

Computational Modeling: In silico techniques, including virtual screening and molecular docking, are increasingly applied in chemical research. researchgate.net These methods can be used to model the interaction between a detergent molecule like this compound and its biological targets, such as membrane proteins or enzymes, helping to predict binding affinity and mechanism of action before extensive laboratory testing. researchgate.net

These advanced analytical and computational tools are essential for a deeper, mechanistic understanding of how this compound and other cationic detergents function at a molecular level.

Future Directions in the Academic Investigation of this compound and Related Cationic Detergents

Future academic research on this compound and other cationic detergents is guided by the need for a more profound mechanistic understanding and an awareness of their broader ecological and resistance-related impacts. semanticscholar.org Regulatory bodies have highlighted the need for additional data on many antiseptic ingredients, which helps to shape research priorities. mercatus.orgfederalregister.govfederalregister.gov

Key future directions include:

Mechanistic Studies: There is a continuing need for research into the fundamental mechanisms of antimicrobial activity. semanticscholar.org Future studies will likely focus on the precise molecular interactions between cationic detergents and bacterial membrane components. The study of bacterial membrane microdomains, which are emerging as important targets for antibiotic development, is a promising frontier for research using membrane-active agents like this compound. nih.gov

Antimicrobial Resistance: A critical area for future investigation is the potential for the development of bacterial resistance and cross-resistance. federalregister.gov Long-term studies are needed to understand the impact of sustained environmental exposure on microbial populations and the genetic basis of any observed tolerance. federalregister.gov

Biofilm Penetration: Bacterial biofilms present a significant challenge as they are notoriously resistant to conventional disinfectants. cuny.edu Future research will likely explore the efficacy of this compound and novel formulations in penetrating and inactivating mature biofilms, which is crucial for both environmental and industrial applications. cuny.edu

Advanced In Vivo and In Silico Models: The application of new research models will be crucial. This includes the use of advanced in vivo models to study membrane organization and protein localization, as well as the expanded use of computational approaches for the rational design and screening of new and more effective cationic detergents. nih.govresearchgate.net

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of Undecoylium chloride?

Methodological Answer: this compound’s purity and structure are typically confirmed via a combination of spectroscopic (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS). For novel compounds, elemental analysis and X-ray crystallography are recommended to validate molecular composition . Ensure protocols align with reproducibility standards by detailing instrument parameters (e.g., solvent systems, column types) and calibration methods. For known compounds, cross-reference spectral data with established literature .

Q. How should researchers report synthetic protocols for this compound to ensure reproducibility?

Methodological Answer: Synthetic protocols must include exact molar ratios, reaction conditions (temperature, time, solvent purity), and purification steps (e.g., recrystallization solvents, distillation pressures). Follow journal guidelines to limit detailed procedures for five compounds in the main text; additional protocols should be in supplementary materials . For modified methods, explicitly state deviations from prior literature (e.g., catalyst substitutions) .

Q. What are the best practices for integrating spectroscopic data to confirm this compound’s structural identity?

Methodological Answer: Combine NMR (¹H, ¹³C), FT-IR, and mass spectrometry to cross-validate structural assignments. For complex spectra, use 2D NMR (COSY, HSQC) to resolve overlapping signals. Document chemical shifts, coupling constants, and integration values in tables, ensuring alignment with predicted spectra from computational tools (e.g., ChemDraw) .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions (pH, temperature)?

Methodological Answer: Employ accelerated stability testing via forced degradation studies: expose the compound to extreme pH (1–13), elevated temperatures (40–80°C), and UV light. Monitor degradation products using LC-MS and quantify stability via kinetic modeling (e.g., Arrhenius equation). Include control samples and validate assays with triplicate runs .

Q. What methodologies optimize the synthesis of this compound to maximize yield while minimizing environmental impact?

Methodological Answer: Apply green chemistry principles: replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (cyclopentyl methyl ether) and employ catalytic systems (e.g., enzymatic catalysts) to reduce waste. Use design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, mixing speed) and optimize reaction efficiency .

Q. How can structural-activity relationships (SAR) be established for this compound derivatives?

Methodological Answer: Synthesize derivatives with systematic modifications (e.g., alkyl chain length, functional groups). Test biological activity (e.g., antimicrobial efficacy) via dose-response assays and correlate with computational descriptors (logP, polar surface area). Use multivariate regression to identify key structural contributors to activity .

Q. What statistical approaches are appropriate for resolving contradictions in this compound’s reported pharmacological efficacy?

Methodological Answer: Perform meta-analysis of published data to identify heterogeneity sources (e.g., dosage variations, assay protocols). Apply mixed-effects models to account for inter-study variability and use sensitivity analysis to assess bias. Validate findings with in vitro/in vivo concordance studies .

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be addressed?

Methodological Answer: Investigate bioavailability factors (solubility, metabolic stability) using Caco-2 cell permeability assays and liver microsome models. Pair pharmacokinetic studies (e.g., AUC, half-life) with pharmacodynamic endpoints to bridge in vitro-in vivo gaps .

Q. What computational strategies validate this compound’s mechanism of action at the molecular level?

Methodological Answer: Use molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., bacterial enzymes). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with mutagenesis studies to confirm critical binding residues .

Q. How should researchers address unexpected byproducts during this compound synthesis?

Methodological Answer: Characterize byproducts via high-resolution MS and NMR. Use reaction monitoring (e.g., in situ IR) to identify formation pathways. Adjust reaction conditions (e.g., inert atmosphere, slower addition rates) to suppress side reactions. Document all anomalies in supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。